molecular formula C19H28O4 B14310342 Octyl benzyl succinate CAS No. 119450-16-7

Octyl benzyl succinate

Cat. No.: B14310342
CAS No.: 119450-16-7
M. Wt: 320.4 g/mol
InChI Key: JKDPVSKXVPWGCQ-UHFFFAOYSA-N
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Description

Octyl benzyl succinate is a hypothetical diester derived from succinic acid, where one hydroxyl group is esterified with octyl alcohol (C₈H₁₇OH) and the other with benzyl alcohol (C₆H₅CH₂OH). Succinate esters are generally valued for their biodegradability and versatility in industrial applications .

Properties

CAS No.

119450-16-7

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

4-O-benzyl 1-O-octyl butanedioate

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-10-15-22-18(20)13-14-19(21)23-16-17-11-8-7-9-12-17/h7-9,11-12H,2-6,10,13-16H2,1H3

InChI Key

JKDPVSKXVPWGCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl benzyl succinate typically involves the esterification of succinic acid with octyl alcohol and benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction . The general reaction is as follows:

Succinic Acid+Octyl Alcohol+Benzyl AlcoholOctyl Benzyl Succinate+Water\text{Succinic Acid} + \text{Octyl Alcohol} + \text{Benzyl Alcohol} \rightarrow \text{this compound} + \text{Water} Succinic Acid+Octyl Alcohol+Benzyl Alcohol→Octyl Benzyl Succinate+Water

Industrial Production Methods

In industrial settings, the production of esters like this compound can be optimized using various catalysts and reaction conditions. Enzymatic catalysis, using immobilized lipase, is an environmentally friendly method that has gained popularity. This method allows for milder reaction conditions and higher selectivity .

Chemical Reactions Analysis

Types of Reactions

Octyl benzyl succinate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Succinic acid, octyl alcohol, benzyl alcohol.

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding alcohols.

Comparison with Similar Compounds

Comparison with Other Succinate Esters

Table 1: Key Succinate Esters and Their Properties

Compound CAS # Molecular Formula Applications Key Properties
Diethyl succinate 123-25-1 C₈H₁₄O₄ Flavoring agent (fruity notes) Low viscosity, high volatility
Dibenzyl succinate 103-43-5 C₁₈H₁₈O₄ Plasticizer, polymer additive High hydrophobicity, low volatility
Amyl succinate N/A C₁₃H₂₄O₄ Food additive, solvent Moderate solubility in polar solvents
Octyl benzyl succinate Hypothetical C₁₉H₂₈O₄ Inferred: Plasticizer, drug delivery Predicted: High molecular weight, low volatility
  • Diethyl succinate : Used in distilled spirits for fruity flavors, with a retention index of 1169–1181 . Its small alkyl groups result in higher volatility compared to bulkier esters.
  • Dibenzyl succinate : The benzyl groups enhance hydrophobicity, making it suitable for hydrophobic polymer matrices .
  • This compound : Hypothetically, the octyl group would further reduce volatility and improve thermal stability compared to diethyl or dibenzyl analogs, similar to octyl benzyl phthalate (OBP) in PVC plasticization .

Comparison with Other Benzyl/Octyl Esters

Physical and Chemical Properties

  • Volatility : Expected to be lower than diethyl succinate (retention index 1169–1181) but higher than OBP due to the succinate backbone’s shorter chain.
  • Solubility: Predicted to be hydrophobic, aligning with benzyl octyl adipate’s behavior in non-polar solvents .
  • Stability : The benzyl group may confer oxidative stability, as seen in benzyl benzoate .

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